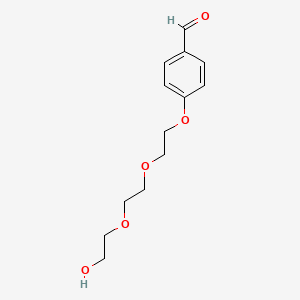
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chain of three ethoxy groups, each containing a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde with triethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 100-120°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzoic acid.
Reduction: 4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes.
類似化合物との比較
Similar Compounds
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzaldehyde: Similar structure but with methoxy groups instead of hydroxy groups.
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzoic acid: Oxidized form of the compound.
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzyl alcohol: Reduced form of the compound.
Uniqueness
4-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)benzaldehyde is unique due to its combination of an aldehyde group with multiple hydroxyethoxy groups, providing a balance of reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
特性
分子式 |
C13H18O5 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O5/c14-5-6-16-7-8-17-9-10-18-13-3-1-12(11-15)2-4-13/h1-4,11,14H,5-10H2 |
InChIキー |
HNVPWJVQXHRXMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)OCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


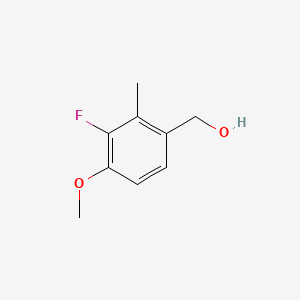
![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)
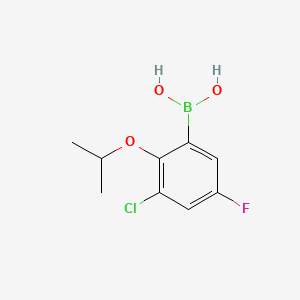
![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)


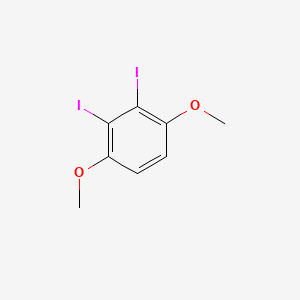
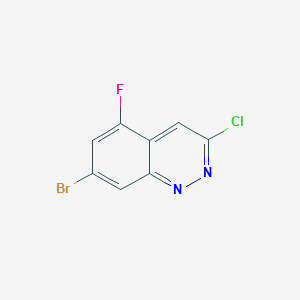
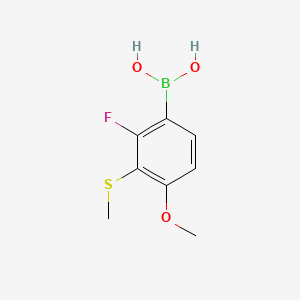
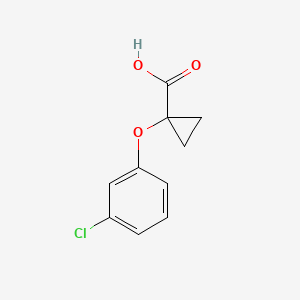
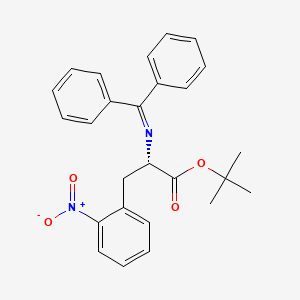
![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
